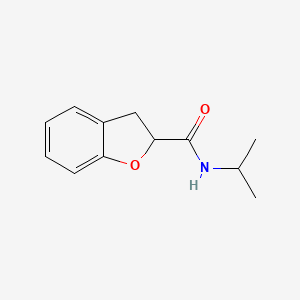
N-(4-methylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea
Descripción general
Descripción
Synthesis Analysis
Thiourea derivatives, including those with pyrazole rings, have been synthesized through various methods, demonstrating the adaptability and versatility of these compounds in chemical synthesis. One approach is the one-pot synthesis, which offers an efficient route to produce these derivatives with good yields. For instance, thiourea derivatives containing pyrazole rings have been prepared from the reaction of amino-cyano pyrazole with acylisothiocyanates generated in situ, highlighting the synthesis's efficiency and convenience (Xiao‐Hong Zhang et al., 2011).
Molecular Structure Analysis
Chemical Reactions and Properties
Thiourea derivatives undergo various chemical reactions, reflecting their reactivity and functional versatility. These reactions include transformations into different heterocyclic systems, showcasing the thiourea group's role as a reactive intermediate in synthesizing complex molecules. The reactivity of thiourea derivatives is influenced by their structure, with the presence of substituents affecting their chemical behavior and the type of reactions they can participate in (S. Metwally & M. Younes, 1986).
Aplicaciones Científicas De Investigación
Anticancer Activities
N-(4-methylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea derivatives have been studied for their anticancer activities. These compounds have shown promising results in inducing apoptosis in cancer cell lines. Specifically, pyrazole thiourea derivatives have been synthesized and tested for their apoptotic effects on human cancer cells, demonstrating increased expression of tumor necrosis factor receptors and a concentration-dependent increase of cells in G2/M phases, suggesting their potential as anti-cancer drugs (Nițulescu et al., 2015). Additionally, ultrasound-assisted synthesis of new pyrazole derivatives as cell cycle inhibitors has been explored, offering a sustainable synthesis process and modest apoptotic effects in cancer cells (Nițulescu et al., 2015).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of thiourea derivatives, including N-(4-methylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea, have also been a subject of research. Studies have synthesized and evaluated the antibacterial and antifungal properties of N-(1-methyl-1H-pyrazole-4-carbonyl)-thiourea derivatives, showing promising results against various microorganisms (Nițulescu et al., 2010).
Enantioselective Hydrogenation
Research into the enantioselective hydrogenation of α,β-unsaturated N-acylpyrazoles using a rhodium/bisphosphine-thiourea catalytic system has demonstrated that pyrazole moieties play an important role in achieving high reactivities and enantioselectivities. This process affords products with high yields and excellent enantioselectivities, indicating its utility in synthetic chemistry and potential pharmaceutical applications (Li et al., 2016).
Synthesis of Pyrazole Acyl Thiourea Derivatives
The synthesis of pyrazole acyl thiourea derivatives has been explored for their bioactivity. These compounds have shown good antifungal activities against several pathogens and anti-TMV activity, highlighting their potential in agricultural and medicinal applications (Wu et al., 2012).
Propiedades
IUPAC Name |
1-(4-methylphenyl)-3-(1-methylpyrazol-3-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4S/c1-9-3-5-10(6-4-9)13-12(17)14-11-7-8-16(2)15-11/h3-8H,1-2H3,(H2,13,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXZTWAUPGNOPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC2=NN(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylphenyl)-3-(1-methyl-1H-pyrazol-3-yl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethylbenzamide](/img/structure/B4585606.png)
![N~1~-[2-(dimethylamino)ethyl]-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4585607.png)
![methyl 1-[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4585628.png)
![3-cyclohexyl-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B4585630.png)
![1-[(4-butylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B4585636.png)
![2-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}-N-propylbenzamide](/img/structure/B4585644.png)
![5-[4-(difluoromethoxy)phenyl]-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4585649.png)
![N-(4-acetylphenyl)-2-[(3-cycloheptyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4585655.png)
![1-[(4-bromophenoxy)methyl]-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4585662.png)
![dimethyl 3-methyl-5-[(4-nitrobenzoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4585667.png)
![N-{5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}-N'-(3,4-dimethylphenyl)urea](/img/structure/B4585674.png)

![N-(5-methyl-3-isoxazolyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-2-phenylacetamide](/img/structure/B4585689.png)
![2-{5-[(3,5-dimethylphenoxy)methyl]-2-furoyl}-N-propylhydrazinecarboxamide](/img/structure/B4585704.png)